molecular formula C4H6BrClN2S B3033812 (4-Bromothiazol-2-yl)methanamine hydrochloride CAS No. 1207175-70-9

(4-Bromothiazol-2-yl)methanamine hydrochloride

Cat. No.: B3033812
CAS No.: 1207175-70-9
M. Wt: 229.53
InChI Key: GCYLPOFJYZDHDE-UHFFFAOYSA-N
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Description

“(4-Bromothiazol-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C4H6BrClN2S . It has a molecular weight of 229.53 and an InChI code of 1S/C4H6BrN2S/c5-3-2-8-4(1-6)7-3/h2,8H,1,6H2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring, attached to a bromine atom and a methanamine group . The exact spatial arrangement of these atoms could be further analyzed using techniques such as X-ray crystallography.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 229.53 and an InChI code of 1S/C4H6BrN2S/c5-3-2-8-4(1-6)7-3/h2,8H,1,6H2 . It should be stored at a temperature of 28 C .

Scientific Research Applications

(4-Bromothiazol-2-yl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: It is employed in the development of advanced materials, such as conductive polymers and organic semiconductors.

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Industrial Applications: It serves as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.

Future Directions

The future directions for research on “(4-Bromothiazol-2-yl)methanamine hydrochloride” and similar compounds could include further exploration of their synthesis, chemical properties, and potential biological activities. Given the biological activity of many thiazole compounds, they may have potential applications in the development of new pharmaceuticals .

Preparation Methods

The synthesis of (4-Bromothiazol-2-yl)methanamine hydrochloride typically involves the bromination of thiazole derivatives followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route is as follows:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

(4-Bromothiazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific nucleophiles or coupling partners used .

Mechanism of Action

The mechanism of action of (4-Bromothiazol-2-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with molecular targets such as enzymes, receptors, or ion channels. The thiazole ring and bromine atom play crucial roles in binding to these targets, influencing their activity and function .

Comparison with Similar Compounds

Similar compounds to (4-Bromothiazol-2-yl)methanamine hydrochloride include:

    (2-Bromothiazol-5-yl)methanamine hydrochloride: Another brominated thiazole derivative with similar reactivity but different substitution pattern on the thiazole ring.

    (4-Chlorothiazol-2-yl)methanamine hydrochloride: A chlorinated analog with similar properties but different halogen atom.

    (4-Methylthiazol-2-yl)methanamine hydrochloride: A methyl-substituted derivative with different electronic and steric properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with molecular targets .

Properties

IUPAC Name

(4-bromo-1,3-thiazol-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S.ClH/c5-3-2-8-4(1-6)7-3;/h2H,1,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYLPOFJYZDHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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